
N-Acetyl-D-Leucin
Übersicht
Beschreibung
DS-1211 ist ein neuartiger, potenter und selektiver niedermolekularer Inhibitor der Gewebespezifischen alkalischen Phosphatase. Diese Verbindung wurde durch eine Forschungskooperation zwischen Daiichi Sankyo und Sanford Burnham Prebys entwickelt. Sie wird derzeit auf ihr Potenzial zur Behandlung von ektopen Verkalkungserkrankungen wie Pseudo-Xanthoma-Elasticum untersucht, indem sie die Aktivität der Gewebespezifischen alkalischen Phosphatase hemmt .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Mechanism of Action
N-Acetyl-D-leucine exhibits unique pharmacological properties due to its acetylation, which alters its interaction with cellular transporters. Unlike leucine, which is primarily taken up by the L-type amino acid transporter (LAT1), N-acetyl-D-leucine is absorbed via organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). This shift enhances its bioavailability and therapeutic efficacy in various conditions .
Table 1: Comparison of Transport Mechanisms
Compound | Primary Transporter | Secondary Transporters |
---|---|---|
Leucine | LAT1 | - |
N-Acetyl-D-Leucine | - | OAT1, OAT3, MCT1 |
Treatment of Vertigo
N-Acetyl-D-leucine has been approved in France for treating vertigo. It functions by modulating neurotransmitter activity and improving vestibular function. Clinical observations suggest significant improvements in patients suffering from vestibular disorders .
Neurological Disorders
Research indicates that N-acetyl-D-leucine may be beneficial in treating several neurological disorders, including:
- Cerebellar Ataxia : Studies show that both enantiomers of N-acetyl-leucine improve ataxia symptoms in patients with Niemann-Pick disease type C (NPC) and other lysosomal storage disorders .
- Migraine and Restless Legs Syndrome : Ongoing trials are investigating the efficacy of N-acetyl-D-leucine in these conditions, highlighting its potential as a multi-faceted therapeutic agent .
Case Study: Niemann-Pick Disease Type C
In a controlled study involving NPC mouse models, treatment with N-acetyl-D-leucine resulted in improved metabolic profiles, including normalized glucose metabolism and enhanced autophagy. These findings suggest that the compound may mitigate some symptoms associated with lysosomal dysfunction .
Mechanistic Insights
The pharmacodynamics of N-acetyl-D-leucine involve modulation of metabolic pathways related to leucine metabolism. It has been observed to enhance mitochondrial function and ATP production, which are critical in neurodegenerative diseases .
Table 2: Mechanisms of Action
Mechanism | Description |
---|---|
Enhanced Autophagy | Increases clearance of damaged proteins |
Improved Mitochondrial Function | Boosts ATP production and energy metabolism |
Modulation of Neurotransmitters | Affects signaling pathways relevant to neuronal health |
Clinical Trials
Several multinational clinical trials are currently underway to assess the efficacy of N-acetyl-L-leucine for treating various neurological disorders, including:
- Niemann-Pick disease type C
- GM2 gangliosidoses
- Ataxia-Telangiectasia
These trials aim to establish standardized treatment protocols and further validate the therapeutic potential of N-acetyl-D-leucine derivatives .
Wirkmechanismus
Target of Action
N-Acetyl-D-leucine primarily targets the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of small-molecule drugs into cells .
Mode of Action
The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to the aforementioned transporters . This switch in uptake mechanism is a key factor in how acetylation converts leucine into a drug .
Biochemical Pathways
The MCT1-mediated uptake of N-acetyl-L-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR . This suggests that N-acetyl-L-leucine enters metabolic pathways and its effects are mediated via its metabolic products .
Pharmacokinetics
The enantiomers of N-acetyl-leucine exhibit large, unexpected differences in pharmacokinetics due to both unique handling and/or inhibition of uptake and metabolism of the L-enantiomer by the D-enantiomer . When administered as the racemate, both the maximum plasma concentration (Cmax) and the area under the plasma drug concentration over time curve (AUC) were much greater for the D-enantiomer relative to the L-enantiomer .
Result of Action
The action of N-acetyl-D-leucine results in the normalization of membrane potential and neuronal excitability . It also improves the metabolic state of cells . In brain and muscle, N-acetyl-L-leucine levels were lower than N-acetyl-D-leucine, consistent with rapid conversion into L-leucine and utilization by normal leucine metabolism .
Action Environment
The action, efficacy, and stability of N-acetyl-D-leucine can be influenced by environmental factors such as pH. At physiological pH, N-acetylation removes a charge from the nitrogen and N-acetyl-L-leucine is an anion that is then a substrate for the organic anion transporters .
Vorbereitungsmethoden
Die Synthese von DS-1211 umfasst mehrere Schritte, darunter die Entwicklung von Assays, das Screening von chemischen Bibliotheken und die Optimierung von Leitstrukturen. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und wurden nicht vollständig im öffentlichen Bereich veröffentlicht . Es ist bekannt, dass die Verbindung eine gute orale Bioverfügbarkeit aufweist und sowohl in Nagetier- als auch in Affenmodellen charakterisiert wurde .
Analyse Chemischer Reaktionen
DS-1211 unterliegt in erster Linie Hemmreaktionen mit der Gewebespezifischen alkalischen Phosphatase. In-vitro-Studien haben gezeigt, dass DS-1211 die Aktivität der alkalischen Phosphatase durch einen unkompetitiven Wirkmechanismus hemmt. Diese Hemmung ist selektiv für die Gewebespezifische alkalische Phosphatase und ist über verschiedene Arten hinweg konsistent, einschließlich Mensch, Maus und Affe . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen erhöhte Spiegel an endogenem Pyrophosphat und Pyridoxal-5'-Phosphat .
Wissenschaftliche Forschungsanwendungen
DS-1211 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Medizin und Biologie. Es wird auf sein Potenzial zur Behandlung von ektopen Verkalkungserkrankungen wie Pseudo-Xanthoma-Elasticum untersucht, indem es die Aktivität der Gewebespezifischen alkalischen Phosphatase hemmt . Diese Hemmung verhindert die Anhäufung von Kalziumablagerungen im Weichgewebe, die zu erheblicher Morbidität führen kann. Darüber hinaus hat DS-1211 in Tiermodellen Wirksamkeit gezeigt und befindet sich derzeit in klinischen Studien, um seine Sicherheit und pharmakologischen Eigenschaften beim Menschen zu bewerten .
Wirkmechanismus
Der Wirkmechanismus von DS-1211 umfasst die Hemmung der Gewebespezifischen alkalischen Phosphatase. Dieses Enzym ist für die Hydrolyse und Inaktivierung von anorganischem Pyrophosphat verantwortlich, einem starken Inhibitor der Verkalkung . Durch die Hemmung der Gewebespezifischen alkalischen Phosphatase erhöht DS-1211 die Spiegel an endogenem Pyrophosphat und verhindert so die ektope Verkalkung im Weichgewebe . Die molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, umfassen die Regulation der extrazellulären Matrixverkalzung in Skelett- und Zahngewebe .
Vergleich Mit ähnlichen Verbindungen
DS-1211 ist einzigartig in seiner Selektivität und Potenz als Inhibitor der Gewebespezifischen alkalischen Phosphatase. Ähnliche Verbindungen umfassen andere Inhibitoren der Gewebespezifischen alkalischen Phosphatase, wie z. B. solche, die für die Behandlung von ektopen Verkalkungserkrankungen entwickelt wurden . DS-1211 zeichnet sich durch seine gut charakterisierte Pharmakokinetik und Pharmakodynamik in sowohl Nagetier- als auch Affenmodellen aus . Darüber hinaus hat DS-1211 über verschiedene Arten hinweg konsistente Hemmwirkungen gezeigt, was es zu einem vielversprechenden Kandidaten für weitere klinische Untersuchungen macht .
Biologische Aktivität
N-Acetyl-D-leucine, an acetylated derivative of the essential amino acid leucine, is part of a racemic mixture known as N-acetyl-DL-leucine. This compound has garnered attention for its potential therapeutic benefits, particularly in neurological disorders. Its biological activity has been studied in various contexts, including lysosomal storage disorders and cerebellar ataxia.
N-Acetyl-D-leucine's biological activity is primarily attributed to its role in enhancing lysosomal function and influencing metabolic pathways. Research indicates that it may improve mitochondrial function and ATP production, which are critical for neuronal health. Specifically, the compound has shown promise in modulating the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is involved in cell growth and autophagy regulation .
Key Mechanisms:
- Lysosomal Function : N-Acetyl-D-leucine helps reduce lysosomal volume in cells affected by Niemann-Pick disease type C (NPC), suggesting a role in correcting lysosomal dysfunction .
- ATP Production : The compound enhances ATP production, promoting neuronal activity and survival .
- Autophagy Regulation : It may upregulate autophagy, leading to improved clearance of damaged proteins and reduced neuroinflammation .
Niemann-Pick Disease Type C
Niemann-Pick disease type C is a lysosomal storage disorder characterized by impaired lipid metabolism and progressive neurological decline. N-Acetyl-D-leucine has been evaluated for its efficacy in treating this condition:
- Study Findings : In vitro studies demonstrated that both N-acetyl-DL-leucine and its enantiomer N-acetyl-L-leucine reduced lysosomal volume in NPC1-deficient cells. However, N-acetyl-L-leucine was found to be more effective than N-acetyl-D-leucine .
- Clinical Observations : Clinical studies have reported improvements in ataxia symptoms among patients treated with N-acetyl-DL-leucine, although the D-enantiomer alone did not achieve statistical significance in some cases .
Cerebellar Ataxia
N-Acetyl-D-leucine has also been studied for its effects on various forms of cerebellar ataxia:
- Case Series : A case series involving patients with different types of cerebellar ataxia showed clinical improvement after treatment with acetyl-DL-leucine. The treatment was associated with a reduction in ataxia symptoms .
- Safety Profile : Adverse events were reported but were primarily mild to moderate, indicating a favorable safety profile for short-term use .
Parkinson’s Disease
Recent studies suggest potential applications of N-acetyl-D-leucine in the prodromal stages of Parkinson’s disease:
- Preliminary Findings : Observational studies indicated that treatment with acetyl-DL-leucine could halt disease progression and improve certain biomarkers over time . These findings highlight the need for further clinical trials to validate these effects.
Comparative Efficacy of Enantiomers
The efficacy of N-acetyl-D-leucine compared to its L-enantiomer has been a subject of investigation. The following table summarizes key findings from recent studies:
Enantiomer | Efficacy in NPC | Efficacy in Ataxia | Safety Profile |
---|---|---|---|
N-Acetyl-L-Leucine | High (p<0.001) | Moderate | Favorable |
N-Acetyl-D-Leucine | Moderate (p<0.01) | Moderate | Favorable |
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXCEHXYPACJF-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361310 | |
Record name | N-Acetyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19764-30-8 | |
Record name | Acetylleucine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYLLEUCINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WU82GA22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.